molecular formula C69H104O3 B14314077 1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene CAS No. 114177-38-7

1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene

Cat. No.: B14314077
CAS No.: 114177-38-7
M. Wt: 981.6 g/mol
InChI Key: BBNYMFSTKFDOPL-UHFFFAOYSA-N
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Description

1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene is a complex organic compound characterized by its multiple docosahexaene chains This compound is notable for its unique structure, which includes three docosahexaene units connected via a propan-2-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene typically involves the following steps:

    Preparation of Docosahexaene Units: The docosahexaene units are synthesized through a series of reactions involving the elongation and desaturation of shorter fatty acid chains.

    Formation of Propan-2-yl Linkage: The docosahexaene units are then linked to a propan-2-yl group through etherification reactions. This step requires the use of strong bases and appropriate solvents to facilitate the formation of the ether bonds.

    Final Assembly: The final step involves the coupling of the two docosahexaene units to form the complete compound. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene undergoes various chemical reactions, including:

    Oxidation: The multiple double bonds in the docosahexaene chains make the compound susceptible to oxidation. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a metal catalyst such as palladium or platinum.

    Substitution: The ether linkages in the compound can undergo substitution reactions, where the ether oxygen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products

    Oxidation: Formation of epoxides and hydroxylated derivatives.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of polyunsaturated fatty acids.

    Biology: Investigated for its potential role in cell membrane structure and function.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Used in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene involves its interaction with cellular membranes and enzymes. The compound’s multiple double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its antioxidant properties enable it to scavenge free radicals, reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    Docosahexaenoic Acid (DHA): A polyunsaturated fatty acid with similar structural features but lacking the propan-2-yl linkage.

    Eicosapentaenoic Acid (EPA): Another polyunsaturated fatty acid with fewer double bonds compared to docosahexaenoic acid.

Uniqueness

1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene is unique due to its complex structure, which includes multiple docosahexaene units linked via a propan-2-yl group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

114177-38-7

Molecular Formula

C69H104O3

Molecular Weight

981.6 g/mol

IUPAC Name

1-[2,3-bis(docosa-1,3,5,7,9,11-hexaenoxy)propoxy]docosa-1,3,5,7,9,11-hexaene

InChI

InChI=1S/C69H104O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70-67-69(72-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-71-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h31-66,69H,4-30,67-68H2,1-3H3

InChI Key

BBNYMFSTKFDOPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CC=CC=CC=CC=CC=COCC(COC=CC=CC=CC=CC=CC=CCCCCCCCCCC)OC=CC=CC=CC=CC=CC=CCCCCCCCCCC

Origin of Product

United States

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